2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile
Overview
Description
2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile is a spiro compound characterized by a unique bicyclic structure.
Mechanism of Action
Target of Action
The primary targets of 2,4-Dioxo-3-azaspiro[5Similar compounds have been reported to be potent competitive γ-aminobutyric acid type a receptor (gabaar) antagonists .
Mode of Action
The exact mode of action of 2,4-Dioxo-3-azaspiro[5It is known to react with primary amines and formaldehyde on heating in boiling ethanol to give mixtures of 7-alkyl-2,4-dioxo-3,7-diazaspiro .
Biochemical Pathways
The specific biochemical pathways affected by 2,4-Dioxo-3-azaspiro[5If it acts as a gabaar antagonist like its related compounds, it may inhibit the action of gaba, a major inhibitory neurotransmitter, leading to increased neuronal excitability .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,4-Dioxo-3-azaspiro[5Related compounds have shown low cellular membrane permeability , which could impact its bioavailability.
Result of Action
The molecular and cellular effects of 2,4-Dioxo-3-azaspiro[5If it acts as a gabaar antagonist, it could potentially lead to increased neuronal excitability .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile can be synthesized from cyclohexanone, ethyl cyanoacetate, and 2-cyanoacetamide. The reaction involves the formation of a spiro intermediate, followed by cyclization and nitrile formation .
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity. The reaction is often carried out in boiling ethanol, with primary amines and formaldehyde as reactants .
Chemical Reactions Analysis
Types of Reactions
2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile undergoes various chemical reactions, including:
Aminomethylation: Reaction with primary amines and formaldehyde to form diazaspiro derivatives.
Substitution Reactions: Involving the replacement of functional groups within the molecule.
Common Reagents and Conditions
Aminomethylation: Primary amines and formaldehyde in boiling ethanol.
Substitution Reactions: Various nucleophiles under appropriate conditions.
Major Products
Diazaspiro Derivatives: Formed through aminomethylation reactions.
Scientific Research Applications
2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile has several scientific research applications:
Medicinal Chemistry: Used as a precursor for the synthesis of analgesic, anticonvulsant, and sedative agents.
Organic Synthesis: Employed in the synthesis of complex spiro compounds for various applications.
Pharmacological Studies: Investigated for its potential therapeutic effects and mechanisms of action.
Comparison with Similar Compounds
Similar Compounds
Gabapentin: Another compound with anticonvulsant properties.
Pregabalin: Similar in structure and function to gabapentin.
Uniqueness
2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile is unique due to its spiro structure, which imparts distinct chemical and pharmacological properties compared to other anticonvulsant agents .
Properties
IUPAC Name |
2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c13-6-8-10(16)15-11(17)9(7-14)12(8)4-2-1-3-5-12/h8-9H,1-5H2,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDZHTSOBDNNMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(C(=O)NC(=O)C2C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80963043 | |
Record name | 2-Hydroxy-4-oxo-3-azaspiro[5.5]undec-2-ene-1,5-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80963043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4355-15-1 | |
Record name | 2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4355-15-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Azaspiro(5.5)undecane-1,5-dicarbonitrile, 2,4-dioxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004355151 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLS003389443 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169442 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Hydroxy-4-oxo-3-azaspiro[5.5]undec-2-ene-1,5-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80963043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.209 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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